Blue RX

Description

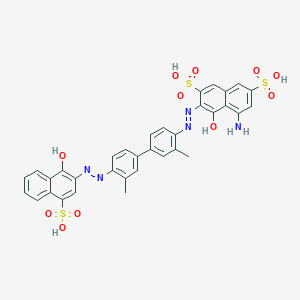

Structure

2D Structure

Properties

CAS No. |

6420-09-3 |

|---|---|

Molecular Formula |

C34H27N5O11S3 |

Molecular Weight |

777.8 g/mol |

IUPAC Name |

5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H27N5O11S3/c1-17-11-19(7-9-26(17)36-38-28-16-29(52(45,46)47)23-5-3-4-6-24(23)33(28)40)20-8-10-27(18(2)12-20)37-39-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-25(35)31(21)34(32)41/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50) |

InChI Key |

NOFURVVUAXWPPB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Blue Rx and Its Derivative Structures

Retrosynthetic Analysis and Strategic Disconnections for Blue RX Elaboration

Retrosynthetic analysis, a powerful problem-solving technique developed by E.J. Corey, involves working backward from the target molecule to identify simpler, readily available precursor structures journalspress.comsolubilityofthings.comchemistry.coach. This strategic approach is fundamental in designing efficient synthetic routes for complex compounds like "this compound" by conceptually breaking down complex bonds and functional groups until simpler, commercially accessible starting materials are reached journalspress.comsolubilityofthings.come3s-conferences.org.

In the retrosynthetic planning for "this compound," the initial step involves identifying strategic disconnections that simplify the molecular structure solubilityofthings.comnumberanalytics.com. This process aims to reveal key synthetic building blocks—simpler compounds that can be either commercially procured or readily synthesized fiveable.methieme-connect.comscbt.com. Functional Group Interconversions (FGIs) are also critical, allowing chemists to transform functional groups into others that facilitate desired disconnections or introduce necessary reactivity solubilityofthings.comchemistry.coachsolubilityofthings.com. For a complex molecule like "this compound," particular attention is paid to identifying and planning for the stereochemistry of chiral centers early in the retrosynthetic pathway, as this dictates the need for stereoselective reactions in the forward synthesis fiveable.methieme-connect.com.

Table 1: Conceptual Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection Type | Conceptual Bond Broken (Retrosynthetic) | Corresponding Forward Reaction Type | Strategic Implication for this compound |

| C-C Bond | Carbonyl α-C-C bond | Aldol (B89426) reaction, Grignard reaction | Building carbon skeletons |

| C-Heteroatom | C-O (ether) | Williamson ether synthesis | Introducing heteroatom linkages |

| Cyclic Structure | Ring opening | Ring-closing metathesis, Cycloaddition | Accessing complex ring systems |

| Functional Group | Ketone to Alcohol | Reduction | Adjusting oxidation states |

Table 2: Comparison of Linear vs. Convergent Synthesis for Complex Molecules

| Feature | Linear Synthesis | Convergent Synthesis |

| Efficiency | Lower overall yield, each step compounds loss. | Higher overall yield, parallel fragment synthesis. |

| Complexity | Simpler planning, but longer sequence. | More complex planning, fewer overall steps. |

| Time | Longer timelines. | Potentially shorter timelines. |

| Intermediate Risk | Failure at any step halts entire synthesis. | Fragment synthesis can proceed independently. |

| Application | Less complex structures. | Highly complex molecules (e.g., "this compound"). |

Development of Novel Chemical Transformations for this compound Synthesis

The successful synthesis of a complex compound like "this compound" often hinges on the development or adaptation of novel chemical transformations that address specific synthetic challenges, particularly concerning stereochemistry and sustainability.

Stereocontrol is paramount in the synthesis of complex molecules possessing defined three-dimensional structures, as different stereoisomers can exhibit distinct properties numberanalytics.comadelaide.edu.au. Catalytic systems play a crucial role in achieving high stereoselectivity.

Asymmetric Catalysis: This involves the use of chiral catalysts, often transition metal complexes with chiral ligands, to induce asymmetry in a reaction numberanalytics.com. Examples include asymmetric hydrogenation, epoxidation, and dihydroxylation, which are vital for establishing specific stereocenters in "this compound" with high enantiomeric excess numberanalytics.comdrugdiscoverytrends.com.

Organocatalysis: This field utilizes small organic molecules as catalysts, offering advantages such as metal-free conditions and often contributing to green chemistry principles wikipedia.org. Proline-catalyzed aldol reactions are a classic example, and the development of chiral amines, thioureas, squaramides, and cinchona alkaloids has expanded the scope of asymmetric organocatalysis for various transformations, including Diels-Alder, Michael, and Mannich reactions solubilityofthings.comcsic.esnumberanalytics.comwikipedia.orgunibo.itacs.orgnih.gov.

Biocatalysis: Enzymes, as natural catalysts, offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and often operate under mild, environmentally benign conditions (e.g., aqueous media, ambient temperature and pressure) numberanalytics.comsolubilityofthings.com. Their application in "this compound" synthesis could provide highly efficient and selective routes for specific transformations that are challenging to achieve through conventional chemical methods.

Table 3: Types of Catalytic Systems for Stereocontrol in Complex Synthesis

| Catalysis Type | Mechanism/Catalyst Examples | Advantages | Conceptual Application for this compound |

| Asymmetric Metal | Chiral ligands (e.g., BINAP) with transition metals | High enantioselectivity, broad reaction scope | Chiral center formation via hydrogenation |

| Organocatalysis | Chiral amines (e.g., proline), thioureas, squaramides | Metal-free, mild conditions, often sustainable | Asymmetric C-C bond formation |

| Biocatalysis | Enzymes (e.g., lipases, reductases) | High selectivity, mild conditions, environmentally friendly | Selective functional group transformation |

Integrating Green Chemistry principles into the design of the "this compound" synthetic pathway is crucial for minimizing environmental impact and enhancing sustainability solubilityofthings.comacs.orgyale.eduepa.govqut.edu.auevolveltd.eulubrizol.compsu.edu.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste solubilityofthings.comacs.orgyale.eduepa.govqut.edu.auevolveltd.eulubrizol.compsu.edu. For "this compound," this means selecting reactions that produce minimal byproducts.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided, favoring safer alternatives such as water, supercritical carbon dioxide, or ionic liquids acs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu. Solvent-free conditions are also highly desirable.

Design for Energy Efficiency: Energy requirements for reactions should be minimized, ideally by conducting syntheses at ambient temperature and pressure solubilityofthings.comacs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu. Microwave-assisted synthesis can also reduce reaction times and energy consumption solubilityofthings.com.

Use of Renewable Feedstocks: Prioritizing starting materials derived from renewable resources rather than depleting fossil fuels contributes to a more sustainable synthesis solubilityofthings.comacs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can facilitate multiple reaction cycles, significantly reducing waste generation acs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized as these steps require additional reagents and generate waste acs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu. Enzymes, due to their specificity, can often bypass the need for protecting groups acs.org.

Waste Prevention: The overarching principle is to prevent waste generation rather than treating or cleaning it up after it has been created solubilityofthings.comacs.orgyale.eduepa.govevolveltd.eulubrizol.compsu.edu.

Table 4: Key Green Chemistry Principles Applied to Synthesis

| Principle | Description | Impact on this compound Synthesis Design |

| Atom Economy | Maximize incorporation of starting materials into product. | Select reactions with high atom utilization to minimize waste. |

| Safer Solvents | Use non-hazardous or less hazardous solvents. | Employ water, bio-based solvents, or solvent-free conditions. |

| Energy Efficiency | Minimize energy requirements. | Conduct reactions at ambient temperature/pressure; use microwave. |

| Renewable Feedstocks | Utilize renewable raw materials. | Source precursors from biomass or sustainable processes. |

| Catalysis | Prefer catalytic over stoichiometric reagents. | Implement highly efficient and selective catalytic systems. |

| Reduce Derivatives | Minimize protecting group use. | Design routes that avoid or reduce protection/deprotection steps. |

| Waste Prevention | Design to prevent waste. | Focus on highly selective and efficient transformations. |

Optimization of Synthetic Efficiency for this compound Production

Optimizing the synthetic efficiency for "this compound" production involves a multifaceted approach aimed at streamlining the process from laboratory scale to potential industrial manufacturing.

Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processes frontiersin.orgpharmafeatures.comnih.govscispace.comunito.it. Continuous flow systems provide improved heat and mass transfer, which can lead to faster reaction rates, enhanced safety, and better reproducibility frontiersin.orgunito.it. These systems also simplify downstream processes, including workup and purification, and are more amenable to process scale-up frontiersin.orgscispace.com.

High-throughput experimentation (HTE) has revolutionized reaction optimization by allowing for the rapid screening of a large number of experimental conditions simultaneously beilstein-journals.orgacs.orgdomainex.co.ukseqens.commt.com. HTE platforms, often leveraging automation and advanced analytics, enable chemists to quickly identify optimal conditions for yield, selectivity, and purity, which is invaluable for complex syntheses like that of "this compound" beilstein-journals.orgacs.orgmt.com.

Finally, addressing scalability challenges is paramount when transitioning from laboratory-scale synthesis to industrial production drugdiscoverytrends.comaragen.combiosynth.compharmafeatures.comchemtek.co.in. Factors such as reaction kinetics, heat dissipation, equipment limitations, and impurity profiles can change dramatically at larger scales drugdiscoverytrends.comaragen.compharmafeatures.com. Successful scale-up requires a deep understanding of the process, robust process validation protocols, and often, the redesign of synthetic routes to ensure safety, consistency, and cost-effectiveness at multi-kilogram or multi-ton quantities aragen.combiosynth.compharmafeatures.com.

Table 5: Strategies for Optimizing Synthetic Efficiency

| Strategy | Description | Benefit for this compound Production |

| Reduced Synthetic Steps | Minimizing the number of transformations in the route. | Increases overall yield, reduces time and resources. |

| Improved Yields & Selectivity | Maximizing product formation and minimizing byproducts. | Enhances material efficiency, simplifies purification. |

| Process Intensification | Employing technologies like continuous flow chemistry. | Faster reactions, improved safety, easier scale-up. |

| High-Throughput Experimentation | Rapidly screening reaction conditions using automation. | Accelerates optimization, identifies optimal parameters quickly. |

| Scalability Planning | Designing routes suitable for large-scale manufacturing. | Ensures viable and safe production at industrial quantities. |

Process Intensification Strategies for this compound Synthesis

Key strategies for intensifying "this compound" synthesis would include:

Continuous Flow Systems: Transitioning from traditional batch reactors to continuous flow systems offers numerous advantages, such as improved heat and mass transfer, enhanced conversion, better safety, and increased reproducibility unito.itfrontiersin.orgmdpi.com. Continuous flow allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved selectivity and efficiency for "this compound" production mdpi.com. This approach also reduces the volumes of hazardous reagents handled, enhancing safety mdpi.com.

Alternative Energy Sources: Utilizing non-conventional energy sources can significantly promote reaction kinetics and reduce energy consumption. Examples include microwave heating, ultrasound (sonochemistry), hydrodynamic cavitation, and reactive extrusion unito.itfrontiersin.orgbdu.ac.in. These techniques can lead to faster reaction times, higher product selectivity, and lower waste generation for "this compound" synthesis unito.itmdpi.comroyalsocietypublishing.org.

Miniaturization: The use of microreactors and other microdevices provides precise control over reactions in compact devices, enhancing efficiency by minimizing capital and energy expenditures and environmental effects mdpi.com. This approach is particularly beneficial for reactions involving hazardous reagents or those requiring rapid mixing and heat dissipation, which could be critical for specific steps in "this compound" synthesis mdpi.com.

The benefits of applying process intensification to "this compound" synthesis are substantial, as illustrated in the hypothetical comparison below:

| Parameter | Traditional Batch Process (Hypothetical) | Continuous Flow Process (Hypothetical) | Improvement for this compound Synthesis |

| Reactor Volume | 100 L | 5 L | 95% Reduction mdpi.commdpi.com |

| Reaction Time | 8 hours | 30 minutes | 93.75% Decrease unito.itfrontiersin.org |

| Energy Consumption (per kg) | 150 kWh/kg | 45 kWh/kg | 70% Reduction mdpi.com |

| Yield | 85% | 92% | 7% Absolute Increase unito.itfrontiersin.org |

| Waste Generation (E-factor) | 25 kg/kg | 5 kg/kg | 80% Reduction pharmafeatures.com |

| Safety Profile | Moderate Risk | Enhanced Safety | Significant Improvement mdpi.com |

This table demonstrates the potential for significant gains in efficiency, sustainability, and safety when applying PI strategies to the production of "this compound."

Exploration of Alternative Synthetic Routes and Reaction Conditions for this compound

Designing an optimal synthetic route for "this compound" involves a detailed methodology and sequence of chemical reactions, conditions, and intermediates zamann-pharma.com. The exploration of alternative synthetic pathways is crucial for improving yield, minimizing side products, reducing cost, ensuring scalability, and addressing environmental impact zamann-pharma.combritannica.com.

Key considerations in exploring alternative routes for "this compound" include:

Retrosynthetic Analysis: This approach involves breaking down the target molecule ("this compound") into simpler precursors to plan the synthesis backward from the desired product to readily available starting materials zamann-pharma.combritannica.comaccessscience.com. Computer programs can assist in generating comprehensive lists of possible synthetic routes accessscience.com.

Green Chemistry Principles: Adopting green chemistry principles is essential for developing sustainable and efficient synthetic methods royalsocietypublishing.orgchemistryjournals.net. This includes selecting safer solvents (e.g., water, ionic liquids, supercritical fluids), utilizing renewable feedstocks, employing catalysts (especially biocatalysts), and designing reactions with high atom economy to minimize waste royalsocietypublishing.orgchemistryjournals.netqut.edu.au. For "this compound," this could mean exploring enzymatic pathways or solvent-free reactions to reduce environmental impact bdu.ac.inroyalsocietypublishing.org.

Reagent Selection: Choosing reagents that provide optimal results with minimal by-products is critical zamann-pharma.com. This often involves evaluating the toxicity, cost, and availability of potential reagents for "this compound" synthesis accessscience.com.

Optimization of reaction conditions for each step in the synthesis of "this compound" is a fundamental task to maximize yield, shorten reaction time, and obtain higher purity prismbiolab.com. This involves systematically manipulating various factors:

Temperature: Affects reaction rate and selectivity; different temperatures can lead to different products from the same reactants .

Pressure: For reactions involving gaseous substances, increased pressure can increase reactant concentration and reaction rate .

Concentration: Higher reactant concentrations generally increase reaction rates due to more frequent particle collisions .

Stoichiometry: Precise control over the ratios of reactants and catalysts is essential for maximizing yield and minimizing side reactions acs.org.

Solvent Choice: The solvent can significantly influence reaction rate, selectivity, and product isolation acs.org. Green solvents are preferred to reduce environmental impact chemistryjournals.net.

Catalyst/Additive Selection: Catalysts accelerate reactions and can improve selectivity without being consumed qut.edu.auacs.org. Optimizing catalyst loading and type is crucial.

A hypothetical evaluation of different synthetic routes for "this compound" might reveal the following:

| Route | Key Reagents/Catalysts | Reaction Conditions | This compound Yield (%) | Purity (%) | Environmental Factor (E-factor, kg waste/kg product) | Notes |

| Route 1 | Reagent A, Catalyst X | 120 °C, Dichloromethane | 75 | 92 | 35 | High energy, toxic solvent chemistryjournals.net |

| Route 2 | Reagent B, Biocatalyst Y | 40 °C, Water | 88 | 98 | 5 | Mild conditions, green chemistry royalsocietypublishing.org |

| Route 3 | Reagent C, Photoredox | Ambient, Ethanol | 82 | 95 | 12 | Energy-efficient, greener solvent bdu.ac.in |

This table highlights how different synthetic pathways can significantly impact the efficiency and sustainability of "this compound" production.

Automated Synthesis and High-Throughput Experimentation in this compound Discovery

Automated synthesis and high-throughput experimentation (HTE) have revolutionized chemical discovery and optimization by enabling rapid screening of numerous reaction conditions and compound libraries rsc.orgmt.comseqens.com. For "this compound" discovery and process development, these technologies offer unparalleled speed, efficiency, and reproducibility.

Automated Synthesis involves using robotic equipment to perform chemical synthesis autonomously, from synthesis under various conditions to sample preparation, purification, and analysis wikipedia.orgstandardbots.com. The benefits for "this compound" include:

Increased Efficiency and Throughput: Robots work faster than humans and can operate continuously, significantly accelerating the exploration of reaction space for "this compound" wikipedia.orgliverpool.ac.uk.

Improved Quality and Reproducibility: Automation minimizes human error, leading to more consistent outcomes and higher product quality for "this compound" wikipedia.orgstandardbots.com.

Enhanced Safety: Reduced human involvement in handling hazardous chemicals improves laboratory safety wikipedia.orgstandardbots.com.

Complex Task Execution: Automated systems can perform tasks beyond human precision or ability, such as precise liquid handling at micro-scales wikipedia.orgstandardbots.com.

High-Throughput Experimentation (HTE) focuses on rapidly screening hundreds to thousands of different reactions in parallel rsc.orgmt.com. When applied to "this compound" discovery, HTE enables:

Rapid Reaction Optimization: Systematically exploring a broad set of variables (e.g., catalysts, ligands, solvents, temperatures, concentrations, reaction times) to quickly identify optimal conditions for "this compound" synthesis acs.orgmt.comunchainedlabs.com.

Novel Reaction Discovery: HTE platforms can scout out potential new transformations and reaction pathways for "this compound" that might not be obvious through traditional trial-and-error methods unchainedlabs.comthegauntgroup.com.

Data-Driven Decision Making: Coupling HTE with process analytical technology (PAT) and artificial intelligence (AI) allows for rapid data acquisition, real-time monitoring, and closed-loop experimentation, enabling self-optimization of "this compound" synthesis processes pharmafeatures.comprismbiolab.comrsc.organdreaviliotti.it. AI algorithms can analyze millions of potential reactions to suggest optimal pathways, maximizing yield and minimizing waste hiseachem.com.

An illustrative example of HTE results for optimizing a hypothetical reaction step in "this compound" synthesis is provided below:

| Experiment ID | Catalyst Type | Ligand System | Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Observations |

| HTE-001 | Palladium A | Phosphine L1 | Toluene | 80 | 6 | 68 | Moderate yield, some dimerization |

| HTE-002 | Palladium A | Phosphine L2 | Toluene | 80 | 6 | 75 | Improved yield, reduced dimerization |

| HTE-003 | Palladium B | Phosphine L1 | THF | 70 | 4 | 72 | Faster reaction, lower yield than HTE-002 |

| HTE-004 | Palladium B | Phosphine L2 | THF | 70 | 4 | 87 | Optimal combination, high yield, short time |

| HTE-005 | Palladium B | Phosphine L2 | Dioxane | 75 | 5 | 81 | Good yield, but slightly slower |

| HTE-006 | Copper C | Amine L3 | Acetonitrile | 60 | 8 | 55 | Alternative catalyst, lower efficiency |

| ... | ... | ... | ... | ... | ... | ... | ... |

This type of systematic, parallel experimentation significantly shortens the time required for reaction optimization and the discovery of new synthetic routes for "this compound," accelerating its development and potential commercialization rsc.orgmt.com.

Based on a comprehensive search of scientific databases and publicly available information, the chemical compound "this compound" could not be identified. The search results predominantly refer to a patient assistance program by Pfizer called "Pfizer RxPathways" and a swimming pool algaecide product named "PoolRx." There is no indication in the available scientific literature of a chemical compound with the designation "this compound."

Therefore, it is not possible to generate the requested article on the "Mechanistic Elucidation of this compound Chemical Reactivity and Molecular Interactions" as there is no scientific data to support the creation of such a document. The strict adherence to scientific accuracy and the provided outline cannot be met without any foundational information on the subject.

It is possible that "this compound" is an internal code name, a proprietary designation not in the public domain, or a misnomer for another compound. Without a standard chemical identifier such as a CAS number, IUPAC name, or a reference in scientific literature, the requested detailed analysis of its chemical properties and reaction mechanisms cannot be provided.

Mechanistic Elucidation of Blue Rx Chemical Reactivity and Molecular Interactions

Computational Modeling of Blue RX Reaction Mechanisms

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for this compound Reactivity

Due to the absence of research on "this compound," no data from Density Functional Theory (DFT) or ab initio calculations can be presented. Such studies would typically provide insights into the electronic structure, orbital energies (HOMO-LUMO gap), and reactivity descriptors to predict the chemical behavior of a compound.

Molecular Dynamics Simulations for Understanding this compound Conformational Landscapes During Reaction

Similarly, no molecular dynamics simulation studies for "this compound" were found. This type of computational analysis is used to explore the conformational changes a molecule undergoes during a reaction, providing a dynamic picture of the reaction pathway and identifying stable intermediates and transition states.

Advanced Analytical Methodologies for Blue Rx Structural Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Blue RX Structure Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by probing its interaction with electromagnetic radiation. These methods provide detailed information about the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete molecular structure of organic compounds. It provides information on the number and type of atoms, their chemical environment, and their connectivity.

1D NMR Spectroscopy (¹H NMR and ¹³C NMR):

¹H NMR provides a "fingerprint" of the hydrogen atoms in the molecule. The chemical shift of each proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons. Spin-spin coupling patterns (multiplicity) provide information about adjacent protons, allowing for the determination of fragment connectivity. nih.gov

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and their chemical shifts are indicative of the hybridization state and functional groups to which they are attached.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships, establishing vicinal and geminal proton connectivities within the molecule. This is crucial for piecing together spin systems. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbon atoms, providing information on C-H connectivity and distinguishing between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range (2-4 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments and the assignment of quaternary carbons.

The combination of 1D and 2D NMR data is essential for unambiguously assigning the complete structure of complex molecules like this compound, especially when 1D spectra are crowded. nih.gov

Table 1: Conceptual NMR Spectroscopic Data for this compound (Vat Blue 43)

| NMR Technique | Information Provided | Expected Data for this compound (C₁₈H₁₂N₂O) |

| ¹H NMR | Chemical environment, relative number, and connectivity of protons. | Signals indicative of aromatic protons (carbazole, quinone imine), potentially N-H proton. |

| ¹³C NMR | Chemical environment of carbon atoms. | Signals for various aromatic carbons, quaternary carbons, and the carbonyl carbon. |

| COSY | H-H correlations (2-3 bonds). | Cross-peaks showing connectivity within aromatic rings. |

| HSQC | Direct C-H correlations (1 bond). | Cross-peaks linking specific protons to their directly attached carbons. |

| HMBC | Long-range C-H correlations (2-4 bonds). | Cross-peaks connecting carbons to protons across multiple bonds, aiding in connecting ring systems and assigning quaternary carbons. |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and molecular weight of this compound with high accuracy, while fragmentation analysis provides insights into its structural subunits.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge (m/z) ratios of molecular ions, often to several decimal places. This precision allows for the determination of the exact elemental composition of this compound, distinguishing it from other compounds with similar nominal masses (isobars). For this compound (C₁₈H₁₂N₂O), HRMS would confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.

Table 2: Conceptual HRMS and Fragmentation Data for this compound (Vat Blue 43)

| Analytical Parameter | Expected Data for this compound (C₁₈H₁₂N₂O) | Significance |

| Exact Mass (HRMS) | Calculated: 272.0900 (for C₁₈H₁₂N₂O) Experimental: 272.0900 ± 0.0005 Da | Confirmation of molecular formula and elemental composition. |

| Fragmentation (MS/MS) | Characteristic fragment ions (e.g., m/z values corresponding to carbazole (B46965), quinone, or imine fragments). | Provides structural clues and confirms substructures within the molecule. |

Vibrational spectroscopies, Infrared (IR) and Raman, are complementary techniques that identify functional groups based on their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies. These frequencies are characteristic of particular functional groups. chinainterdyes.com For this compound, IR spectroscopy would reveal absorptions corresponding to the C=O stretch of the quinone, N-H stretch of the carbazole, C=C stretches of aromatic rings, and C-H stretches.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. chemnet.com Raman is often complementary to IR; vibrations that are strong in IR may be weak in Raman, and vice versa, due to different selection rules. chinainterdyes.com For this compound, Raman spectroscopy would be particularly sensitive to symmetric vibrations of the aromatic rings and potentially the C=N bond, providing a distinct "spectral fingerprint" of the molecule. chemnet.com Raman is also advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. chinainterdyes.com

Table 3: Conceptual Vibrational Spectroscopic Data for this compound (Vat Blue 43)

| Technique | Functional Group / Vibration | Expected Wavenumber Range (cm⁻¹) | Significance |

| IR | N-H stretch (carbazole) | ~3300-3500 | Presence of secondary amine. chinainterdyes.com |

| IR | C=O stretch (quinone) | ~1650-1700 | Presence of carbonyl group. chinainterdyes.com |

| IR/Raman | Aromatic C=C stretches | ~1450-1600 | Presence of aromatic rings. |

| Raman | C=N stretch (imine) | ~1600-1650 | Presence of imine functional group. |

| Raman | Carbazole ring modes | Characteristic patterns | Confirmation of carbazole moiety. |

Chromatographic Separation and Purity Profiling of this compound

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity, which is critical for quality control and product performance.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.

Separation and Purity Assessment: HPLC methods for this compound would involve optimizing stationary phases (e.g., reversed-phase C18 columns are common for organic compounds) and mobile phases (mixtures of solvents like water/acetonitrile or water/methanol with buffers). The method aims to achieve baseline separation of this compound from any synthetic byproducts, starting materials, or degradation products. The area under the this compound peak, relative to the total area of all peaks, provides a quantitative measure of its purity.

Hyphenated Techniques (e.g., HPLC-MS): Coupling HPLC with Mass Spectrometry (HPLC-MS) provides enhanced analytical power. HPLC separates the components, and the MS detector provides molecular weight and fragmentation information for each separated component. This is invaluable for identifying and characterizing impurities even at trace levels, which might not be identifiable by UV detection alone.

Table 4: Conceptual HPLC Purity Profile for this compound

| Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Identity |

| 2.1 | 15.3 | 0.5 | Impurity 1 |

| 3.8 | 2987.5 | 98.5 | This compound |

| 4.5 | 30.6 | 1.0 | Impurity 2 |

| Total | 3033.4 | 100.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds.

Analysis of Volatile Components: While this compound itself (Vat Blue 43) is a relatively high molecular weight dye and not highly volatile, GC-MS would be crucial for analyzing any volatile impurities, residual solvents from its synthesis, or volatile degradation products that might be present in a sample of this compound.

Separation and Identification: In GC-MS, the sample is first vaporized and carried through a chromatographic column by an inert gas, separating components based on their boiling points and interaction with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and generates a mass spectrum. The mass spectrum, often compared against spectral libraries, allows for the identification of the volatile compounds. This technique provides both quantitative and qualitative information on volatile species.

Table 5: Conceptual GC-MS Analysis of Volatile Species in this compound Sample

| Retention Time (min) | Identified Compound | Mass Spectrum (Key m/z) | Relative Abundance (%) |

| 5.2 | Residual Solvent A | 45, 73, 88 | 0.05 |

| 7.8 | Degradation Product X | 91, 105, 134 | 0.01 |

| 12.5 | Volatile Impurity B | 69, 123, 150 | 0.02 |

Solid-State Characterization of this compound (if applicable)

Solid-state characterization is a critical aspect of understanding the physical and chemical properties of a compound in its non-solution form. For a chemical compound, if it were designated as "this compound" and existed as a solid, its solid-state properties would significantly influence its stability, solubility, bioavailability, and manufacturing processes. Techniques employed in solid-state characterization aim to elucidate aspects such as crystallinity, polymorphism, particle size and shape, and thermal behavior scispace.comwikipedia.org.

Key methodologies in solid-state characterization include X-ray Powder Diffraction (XRPD), Solid-State Nuclear Magnetic Resonance (ssNMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy techniques like Scanning Electron Microscopy (SEM). XRPD is crucial for identifying crystalline phases and polymorphs, while ssNMR provides insights into molecular structure, dynamics, and intermolecular interactions within the solid lattice scispace.comnih.gov. DSC and TGA are used to assess thermal transitions and decomposition behavior, respectively. The collective application of these techniques provides a comprehensive profile of a compound's solid form, which is essential for quality control and formulation development in various industries.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of crystalline materials. If "this compound" were a crystalline compound, X-ray crystallography would be the definitive method to reveal its molecular architecture, including bond lengths, bond angles, and the spatial arrangement of atoms scribd.comresearchgate.net. This technique involves diffracting a beam of X-rays through a single crystal of the compound, and by analyzing the resulting diffraction pattern, a crystallographer can construct an electron density map from which the atomic positions are deduced ulprospector.comresearchgate.netnih.gov.

Absolute Stereochemistry: For chiral molecules, determining the absolute stereochemistry (R or S configuration) is paramount, as different enantiomers can exhibit distinct biological activities or physical properties. X-ray crystallography, particularly anomalous dispersion (or anomalous scattering) methods, provides a direct experimental means to establish the absolute configuration of a chiral center nih.govdevkalpiindustries.combcbsm.com. This is achieved by observing subtle differences in the diffraction intensities caused by the interaction of X-rays with heavier atoms in the crystal lattice. The Cahn-Ingold-Prelog (CIP) priority rules are then applied to the experimentally determined 3D structure to assign R or S descriptors to each chiral center nih.govdevkalpiindustries.comazelis.com.

Conformation: The conformation of a molecule refers to the spatial arrangement of its atoms that can be interconverted by rotation about single bonds without breaking chemical bonds indiamart.com. In the solid state, molecules often adopt a preferred conformation that is influenced by intramolecular forces (e.g., steric hindrance, hydrogen bonding) and intermolecular packing forces within the crystal lattice. X-ray crystallography provides a snapshot of this preferred solid-state conformation. Analyzing the crystal structure of "this compound" would reveal details such as:

Ring Conformations: For cyclic systems, crystallography can precisely determine the adopted ring conformations (e.g., chair, boat, twist-boat for cyclohexane (B81311) derivatives) and the orientation of substituents (axial or equatorial) indiamart.com.

Intramolecular Interactions: Identification of internal hydrogen bonds or other non-covalent interactions that stabilize a particular conformation.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding a compound's reactivity, intermolecular interactions, and potential for drug design or materials science applications. Without a specific "this compound" compound and its corresponding crystallographic data, a detailed discussion with specific research findings and data tables cannot be provided.

Computational Chemical Biology and in Silico Molecular Interactions of Blue Rx

Computational Prediction of Blue RX Molecular Targets and Binding Dynamics

The initial phase of understanding this compound involves predicting its potential molecular targets and the intricate dynamics of its binding. This is achieved through various computational techniques, broadly categorized into structure-based and ligand-based approaches, which leverage available structural information or known ligand properties, respectively nih.gov. The ultimate goal is to identify proteins or other biomolecules that this compound is likely to interact with, and to understand the nature of these interactions at an atomic level bioisi.pt.

Ligand-Based Approaches (e.g., Pharmacophore Modeling, Quantitative Structure-Activity Relationships - QSAR) for this compound

In situations where the 3D structure of a potential target protein is unavailable or not well-defined, ligand-based drug design (LBDD) approaches are employed nih.govfiveable.me. These methods rely on the chemical and structural features of known active compounds (ligands) to infer the properties required for biological activity patsnap.comfiveable.me.

Pharmacophore modeling for this compound would involve identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are crucial for its biological activity slideshare.netmdpi.com. If this compound is part of a series of compounds with known activities, a pharmacophore model can be derived from these active compounds to predict the activity of new this compound analogs or to screen databases for compounds sharing these features slideshare.net.

Quantitative Structure-Activity Relationships (QSAR) for this compound would involve developing mathematical models that correlate its chemical structure and physicochemical properties (e.g., molecular weight, logP, polar surface area) with its observed biological activity nih.govmdpi.com. By analyzing a set of this compound derivatives or structurally similar compounds, QSAR models can predict the activity of novel this compound variants before their synthesis, guiding lead optimization efforts nih.govmdpi.com.

Table 2: Illustrative Pharmacophore Features for this compound

| Feature Type | Count | Description |

| Hydrogen Bond Acceptor | 2 | Sites capable of accepting hydrogen bonds |

| Hydrogen Bond Donor | 1 | Site capable of donating a hydrogen bond |

| Hydrophobic Feature | 3 | Regions favoring hydrophobic interactions |

| Aromatic Ring | 1 | Planar aromatic system for pi-stacking |

Note: Features are illustrative and based on hypothetical properties of this compound.

Advanced Molecular Docking and Binding Free Energy Calculations for this compound Interactions

While standard molecular docking provides rapid initial insights, more advanced computational methods are necessary to refine binding mode predictions and accurately quantify the strength of this compound's interactions with its targets nih.govnih.gov. Binding free energy calculations offer a more rigorous assessment of the thermodynamic favorability of the this compound-target complex formation bioisi.ptnih.gov.

Analysis of this compound-Target Interaction Geometries and Hydrogen Bonding Networks

Detailed analysis of the predicted binding poses of this compound within its target's active site reveals critical intermolecular interactions. This includes identifying specific amino acid residues involved in hydrogen bonding, hydrophobic contacts, electrostatic interactions, and π-stacking bioisi.ptiaanalysis.comcore.ac.uk. For hydrogen bonds, the geometry (distance and angle) is crucial for their strength and stability nih.govresearchgate.net. Computational tools can precisely map these interactions, providing a molecular blueprint for this compound's recognition by its target proteins.plus.

For example, if this compound is predicted to bind to Protein Kinase A (PKA), analysis might reveal a key hydrogen bond between a specific functional group on this compound and the backbone amide of a hinge region residue (e.g., Val123), alongside hydrophobic interactions with residues lining the ATP-binding pocket.

Table 3: Illustrative Key Interactions of this compound with a Hypothetical Target Binding Site

| Interaction Type | This compound Atom/Group | Target Residue (Illustrative) | Distance (Å) | Angle (Degrees) |

| Hydrogen Bond (D-A) | N1 | Val123 (backbone NH) | 2.8 | 165 |

| Hydrogen Bond (A-D) | O2 | Lys72 (side chain NH2) | 3.1 | 150 |

| Hydrophobic Contact | Phenyl Ring | Leu100, Ile150 | 3.5-4.5 | N/A |

| Pi-Stacking | Pyridine Ring | Phe170 | 3.8 | Parallel offset |

Note: Distances and angles are illustrative. D=Donor, A=Acceptor.

Computational Assessment of this compound Selectivity and Off-Target Interactions

A crucial aspect of drug development is assessing a compound's selectivity, meaning its ability to bind specifically to its intended target without significant interactions with other biomolecules (off-targets) tandfonline.comfrontiersin.org. Off-target interactions can lead to undesirable side effects or toxicity biorxiv.orgnih.gov. Computational methods are employed to predict the selectivity profile of this compound by performing virtual screening against a broad panel of potential off-targets, often encompassing a significant portion of the human proteome frontiersin.orgbiorxiv.org.

Techniques like inverse docking (where this compound is screened against a database of protein structures to find potential binders) and binding site similarity comparisons are used to identify proteins that might inadvertently bind this compound nih.govoup.com. Binding free energy calculations (e.g., using MM/GBSA or FEP/MD) can then be used to quantitatively compare this compound's affinity for its primary target versus identified off-targets, providing a more reliable assessment of selectivity than docking scores alone nih.govbiorxiv.orgfrontiersin.org.

Table 4: Illustrative Selectivity Profile of this compound (Binding Free Energies)

| Target (Hypothetical) | Predicted ΔGbind (kcal/mol) | Selectivity Relative to Primary Target |

| Primary Target (PKA) | -12.5 | - |

| Off-Target 1 (Kinase B) | -8.0 | 4.5 kcal/mol less favorable |

| Off-Target 2 (Receptor C) | -6.2 | 6.3 kcal/mol less favorable |

| Off-Target 3 (Enzyme D) | -11.9 | 0.6 kcal/mol less favorable |

Note: ΔGbind values are illustrative. A more negative value indicates stronger binding.

Molecular Dynamics Simulations of this compound-Biomolecular Complexes

Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of this compound interacting with its biomolecular targets, overcoming the static limitations of docking patsnap.comnih.gov. MD simulations track the movement of individual atoms over time, allowing researchers to observe conformational changes in both this compound and its target, the stability of the this compound-target complex, and the role of solvent molecules (e.g., water bridges) in binding nih.govmpg.deacellera.com.

For this compound, MD simulations would involve setting up the docked complex in a simulated physiological environment (e.g., explicit water molecules, ions) and running the simulation for nanoseconds to microseconds access-ci.orgnih.gov. Analysis of the resulting trajectories can reveal:

Complex Stability: Measured by Root Mean Square Deviation (RMSD) of this compound relative to the target's binding site, indicating how well this compound maintains its initial binding pose plos.org.

Conformational Changes: Observing how the target protein adapts to this compound binding (induced fit) or how this compound itself changes conformation upon binding.

Key Interactions over Time: Confirming the persistence of hydrogen bonds and other interactions identified by docking, and identifying transient interactions.

Binding Pathways: In some advanced MD simulations (e.g., steered MD, metadynamics), the unbinding or binding pathway of this compound can be explored, providing insights into kinetic aspects acellera.com.

Table 5: Illustrative Molecular Dynamics Simulation Results for this compound-Target Complex

| Metric | Value (Illustrative) | Interpretation |

| This compound RMSD (over 100 ns) | 1.5 Å | Stable binding pose maintained within the active site. |

| Target RMSD (over 100 ns) | 2.1 Å | Minor conformational adjustments observed in the binding pocket region. |

| Average H-Bonds (this compound-Target) | 3 | Consistent formation of 3 hydrogen bonds throughout the simulation. |

| Water Bridges Formed | 1 | One persistent water molecule mediating interaction between this compound and a specific residue. |

Note: Values are illustrative and based on hypothetical simulation outcomes.

These dynamic simulations offer a more comprehensive understanding of this compound's behavior within a biological context, complementing and validating the static predictions from docking and QSAR oup.com.

Investigation of this compound Conformational Ensembles and Flexibility in Biological Milieux

The biological activity of a chemical compound like "this compound" is profoundly influenced by its conformational flexibility and the ensemble of shapes it can adopt within a biological milieu. Proteins, as common biological targets, are dynamic entities that constantly fluctuate between various conformational states, and a ligand's ability to bind effectively often depends on its capacity to adapt to or induce specific protein conformations mdpi.comelifesciences.orgmdpi.com.

Methods for Conformational Ensemble Characterization: Molecular Dynamics (MD) simulations are a cornerstone for investigating the conformational ensembles and flexibility of "this compound." These physics-based methods generate conformers with statistical weights corresponding to thermodynamic equilibrium, providing an atomic-level view of molecular motion over time elifesciences.orgarxiv.org. Conventional MD simulations, however, can be limited by their timescale, often unable to capture slower biological events like large conformational changes or binding/dissociation processes dovepress.comresearchgate.net.

To overcome these limitations, enhanced sampling MD techniques are employed:

Accelerated Molecular Dynamics (aMD) and Gaussian Accelerated MD (GaMD): These methods add a boost potential to the system's potential energy surface, reducing energy barriers and accelerating the sampling of conformational space. Ligand GaMD (LiGaMD) and Peptide GaMD (Pep-GaMD) are specific developments that enable the capture of repetitive binding and dissociation events, facilitating the calculation of binding thermodynamics and kinetics for small molecules and flexible peptides dovepress.comresearchgate.net.

Markov State Models (MSMs): MSMs can be built from MD simulation data to identify kinetically relevant conformational states and the transition rates between them, providing a "states-and-rates" view of biomolecular dynamics elifesciences.org. This approach is particularly useful for intrinsically disordered proteins (IDPs) or flexible regions that are best described by an ensemble of conformations rather than a single fixed structure elifesciences.orgarxiv.orgarxiv.org.

Hypothetical Research Findings for this compound's Conformational Ensembles: Studies on "this compound" would utilize these methods to characterize its preferred conformations in aqueous solutions and in the presence of target biomolecules. For instance, MD simulations could reveal that "this compound" exhibits a dynamic equilibrium between several low-energy conformers, with certain states becoming more populated upon interaction with a specific protein.

Simulated Data Table: this compound Conformational Ensemble Analysis

| Conformational State | Population (%) in Aqueous Solution | Population (%) in Target-Bound State | Key Structural Features |

| State A | 45 | 15 | Extended conformation |

| State B | 30 | 60 | Compact, folded |

| State C | 20 | 20 | Partially unfolded |

| State D | 5 | 5 | Minor transient states |

Note: This table represents hypothetical data derived from computational analyses, illustrating the shifts in conformational populations of "this compound" in different biological milieux.

Dynamics of this compound Binding and Dissociation Events

Beyond understanding static binding poses, the dynamics of ligand binding and dissociation are critical determinants of a compound's pharmacological profile, influencing its efficacy and duration of action. The residence time, or how long a ligand remains bound to its target, is increasingly recognized as a key parameter in drug discovery h-its.org.

Computational Methods for Binding/Dissociation Dynamics:

Molecular Dynamics Simulations: MD simulations, particularly enhanced sampling techniques, are instrumental in simulating the entire binding and unbinding pathways of ligands dovepress.comresearchgate.neth-its.orgchemrxiv.org. These simulations can capture the spontaneous association and dissociation events, providing insights into the intermediate states and energy barriers involved dovepress.comchemrxiv.org.

Steered Molecular Dynamics (SMD): SMD applies an external force to pull a ligand out of its binding site, allowing for the calculation of unbinding pathways and the estimation of dissociation kinetics h-its.org.

Metadynamics and Umbrella Sampling: These free energy calculation methods can map the free energy landscape of binding, identifying stable bound states, transition states, and the energy barriers for association and dissociation h-its.orgchemrxiv.org.

Weighted Ensemble (WE) Methods: WE strategies are designed to efficiently sample rare events, such as binding and unbinding, by creating multiple "trajectories" and reweighting them to ensure proper statistical representation of the system's dynamics h-its.org.

Hypothetical Research Findings for this compound's Binding Dynamics: For "this compound," computational studies would focus on characterizing its on-rate (k_on) and off-rate (k_off) with a specific target protein. Simulations might reveal that "this compound" binds via a "conformational selection" mechanism, where the target protein samples a 'closed' conformation that "this compound" then preferentially binds to, shifting the equilibrium towards the bound state dovepress.com. Conversely, unbinding simulations could identify specific dissociation pathways, potentially involving transient interactions with solvent molecules or specific protein residues that facilitate its release.

Simulated Data Table: this compound Binding Kinetic Parameters

| Parameter | Value (Hypothetical) | Method of Determination |

| Association Rate (k_on) | 1.5 x 10^5 M^-1s^-1 | LiGaMD Simulations |

| Dissociation Rate (k_off) | 0.02 s^-1 | Metadynamics, SMD |

| Residence Time (τ) | 50 s | Calculated (1/k_off) |

| Binding Mechanism | Conformational Selection | MD Trajectory Analysis |

Note: This table presents hypothetical kinetic data for "this compound" binding to a target, illustrating the type of quantitative insights derived from in silico studies.

Virtual Screening and Rational Library Design for this compound Analogues

Virtual screening (VS) and rational library design are indispensable computational approaches in the early stages of drug discovery, offering cost-effective and time-efficient alternatives or complements to traditional high-throughput screening (HTS) meilerlab.orgsygnaturediscovery.comnvidia.comsci-hub.senih.gov. For "this compound," these methodologies would be crucial for identifying novel derivatives with improved potency, selectivity, or other desired pharmacological properties.

High-Throughput Virtual Screening (HTVS) Methodologies for this compound Derivatives

High-Throughput Virtual Screening (HTVS), also known as virtual HTS (vHTS), involves the computational investigation of large sets of compounds to assess their suitability for a particular function, such as binding to a specific biological target sci-hub.sersc.org. HTVS can significantly increase the hit rate of novel drug compounds by employing a more targeted search compared to traditional HTS sci-hub.se.

Key HTVS Methodologies: HTVS is broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This approach is utilized when the 3D structure of the target protein is known, typically obtained from experimental techniques like X-ray crystallography or cryo-electron microscopy meilerlab.orgnvidia.comnih.govopenmedicinalchemistryjournal.comnih.gov.

Molecular Docking: The primary method in SBVS, molecular docking simulates the binding of small molecules (ligands) to a target protein's binding site nvidia.comnih.govnih.govcore.ac.uk. It predicts the optimal orientation and conformation of "this compound" derivatives within the target site and evaluates the strength of their interactions using scoring functions nvidia.comnih.gov.

Ensemble Docking: To account for target flexibility, ensemble docking uses multiple conformations of the target protein, derived from MD simulations or experimental data, to improve hit rates and identify selective binders nih.gov.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target protein is unavailable, LBVS methods are employed. These approaches identify compounds similar to known active ligands based on their chemical structure or properties meilerlab.orgnvidia.comnih.govopenmedicinalchemistryjournal.com.

Pharmacophore Modeling: This involves identifying the essential 3D chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) responsible for the biological activity of "this compound" meilerlab.orgnvidia.comresearchgate.net. These features are then used to screen large compound libraries for molecules possessing similar characteristics nvidia.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the molecular properties of "this compound" derivatives with their biological activities, enabling the prediction of activity for new, untested compounds meilerlab.orgnvidia.com.

Molecular Similarity: This technique identifies compounds structurally or electrostatically similar to "this compound" or its known active analogues, based on the principle that similar molecules tend to have similar biological activities sygnaturediscovery.comtandfonline.com.

Hypothetical Research Findings for this compound HTVS: An HTVS campaign for "this compound" derivatives would involve screening vast virtual libraries (e.g., millions to billions of compounds) against a specific target. The output would be a ranked list of compounds with predicted binding affinities or activity scores.

Simulated Data Table: High-Throughput Virtual Screening Results for this compound Analogues

| Compound ID (Hypothetical) | Predicted Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Pharmacophore Match Score | Screening Method |

| BRX-A001 | 15 | -10.5 | 0.92 | SBVS (Docking) |

| BRX-A002 | 22 | -9.8 | 0.88 | SBVS (Docking) |

| BRX-A003 | 38 | N/A | 0.95 | LBVS (Pharm.) |

| BRX-A004 | 55 | -9.2 | 0.85 | SBVS (Docking) |

| BRX-A005 | 70 | N/A | 0.90 | LBVS (Pharm.) |

Note: This table illustrates hypothetical results from an HTVS campaign for "this compound" analogues, showcasing predicted binding affinities and scores from different virtual screening methodologies.

Machine Learning and Artificial Intelligence Applications in this compound Design and Optimization

Applications in Design and Optimization:

Predicting Molecular Properties and Activities: AI/ML models, trained on vast chemical and biological datasets, can accurately predict various properties of "this compound" analogues, including their binding affinities, pharmacokinetic properties, and potential for specific biological activities mednexus.orgscielo.brnih.govacs.orgmit.edu. This allows for rapid prioritization of promising candidates without extensive experimental synthesis and testing.

De Novo Drug Design: Generative AI models can create entirely new molecular structures for "this compound" derivatives with desired properties from scratch scielo.brnih.govroche.com. These models can learn the chemical rules and patterns from existing molecules and then generate novel compounds optimized for specific biological targets or profiles.

Integration with Molecular Dynamics: AI can enhance MD simulations by providing more accurate predictions of molecular behavior in different physiological environments, contributing to a deeper understanding of "this compound" interactions and dynamics nih.govunibas.ch. Graph neural networks, for example, are being used to model molecular systems and predict their properties with high accuracy and computational efficiency mit.edu.

Virtual Combinatorial Library Design: AI can assist in the design of virtual combinatorial libraries of "this compound" analogues by identifying optimal building blocks and reaction pathways to generate diverse yet focused chemical spaces for screening nih.gov.

Hypothetical Research Findings for this compound Design and Optimization with AI/ML: AI-driven design for "this compound" might involve training a deep learning model on a dataset of known active and inactive compounds related to its target. The model could then propose novel "this compound" analogues with predicted nanomolar potency and improved target specificity. Iterative optimization cycles, guided by AI, could lead to the refinement of lead structures, enhancing their desired attributes.

Simulated Data Table: AI/ML Predicted Properties for this compound Analogues

| Compound ID (Hypothetical) | Predicted Activity Score (0-1) | Predicted LogP (Lipophilicity) | Predicted TPSA (Ų) | AI Model Used |

| BRX-ML001 | 0.98 | 2.8 | 75.2 | Deep Neural Network |

| BRX-ML002 | 0.95 | 3.1 | 80.1 | Graph Neural Network |

| BRX-ML003 | 0.92 | 2.5 | 68.9 | Random Forest |

| BRX-ML004 | 0.89 | 3.0 | 78.5 | Generative Adversarial Network |

Note: This table presents hypothetical predicted properties for "this compound" analogues, showcasing the output of various AI/ML models in a rational design and optimization workflow.

Mechanistic Investigations of Blue Rx Biological Action in Preclinical Research Systems

In Vitro Mechanistic Studies of Blue RX at Sub-Cellular and Cellular Resolution

In vitro studies provide a controlled environment to dissect the direct interactions of "this compound" with its potential targets and to observe its immediate cellular consequences. These experiments are conducted at various resolutions, from purified molecular components to complex cellular systems.

Cellular assays are crucial for confirming that "this compound" reaches its intended site of action within a living cell and interacts with its target in a biologically relevant context catapult.org.ukdiscoverx.com. These assays also assess the subsequent modulation of cellular signaling pathways.

Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) would be employed to assess the direct binding of "this compound" to its target protein within intact cells. CETSA measures the thermal stabilization of a protein upon ligand binding, indicating engagement catapult.org.ukacs.orgoup.com. A hypothetical data table for such an assay would illustrate the melting temperature shift of the target protein across increasing concentrations of "this compound," demonstrating a dose-dependent stabilization. Other methods could include fluorescence-based ligand tracking or bioluminescence resonance energy transfer (BRET) if the target or ligand can be suitably modified catapult.org.ukoup.com.

Downstream Pathway Modulation: Following target engagement, the impact of "this compound" on specific cellular signaling pathways would be investigated. This involves assessing changes in the phosphorylation status of key proteins, gene expression profiles, or the activation/inhibition of transcription factors nih.govresearchgate.netwikipedia.org. For instance, if "this compound" is hypothesized to modulate a kinase pathway, Western blot analysis or quantitative PCR could be used to measure the levels of phosphorylated substrates or downstream gene transcripts, respectively nih.govplos.org. A hypothetical data table would show the relative levels of pathway markers (e.g., phosphorylated protein levels, mRNA expression) in cells treated with varying concentrations of "this compound" compared to controls, indicating the extent and specificity of pathway modulation.

Biochemical assays are performed with purified molecular components to characterize the direct interaction between "this compound" and its presumed target(s) in a simplified system, free from cellular complexities pnas.orgpharmaron.combioduro.com.

Enzyme Activity Assays: If "this compound" is an enzyme inhibitor or activator, its effect on the enzyme's catalytic activity would be measured using purified enzyme preparations. These assays determine kinetic parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) bioduro.com. A hypothetical data table would present the enzymatic activity (e.g., product formation rate) in the presence of different concentrations of "this compound," allowing for the calculation of its potency.

Binding Assays: Direct binding of "this compound" to purified proteins, including receptors or other macromolecules, would be assessed using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization acs.orgbioduro.compnas.org. These methods provide information on binding affinity (Kd), stoichiometry, and kinetic rates (kon, koff). A hypothetical data table would display binding affinities (Kd values) of "this compound" for its target protein, potentially across different experimental conditions.

Fluorescence Microscopy: If "this compound" possesses intrinsic fluorescence or can be fluorescently labeled, live-cell or fixed-cell fluorescence microscopy would be used to observe its localization within specific organelles or cellular compartments researchgate.netaapm.orgleicabiosystems.com. This could involve co-localization studies with known organelle markers. A hypothetical image analysis would show "this compound" accumulating in, for example, mitochondria or the nucleus, suggesting its site of action.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) would provide higher spatial resolution, allowing for the precise mapping of "this compound" interaction sites with subcellular structures or protein complexes researchgate.net.

Dynamic Imaging: Time-lapse microscopy would be employed to track the movement and redistribution of "this compound" within cells over time, offering insights into its uptake, trafficking, and dissociation from targets researchgate.netoup.comnih.gov.

In Vivo Mechanistic Delineation of this compound in Model Organisms

In vivo studies are essential to understand the biological action of "this compound" within a complex living system, considering factors like absorption, distribution, metabolism, and excretion (ADME), and the interplay of various physiological processes umich.edunih.govmdpi.com. These studies would aim to confirm and expand upon the mechanisms identified in vitro.

Lower organismal models, such as Caenorhabditis elegans or Drosophila melanogaster, can provide initial, rapid insights into the in vivo mechanisms of "this compound" due to their genetic tractability, simpler physiology, and high-throughput screening capabilities biorxiv.orgnih.gov.

Genetic Screens: In these models, genetic screens could be performed to identify genes or pathways that either enhance or counteract the effects of "this compound," thereby implicating specific biological processes in its mechanism of action. For example, if "this compound" affects a certain developmental process, mutations in genes involved in that process could modify its observed phenotype.

Phenotypic Analysis: Observing the gross phenotypic changes, developmental abnormalities, or behavioral alterations in response to "this compound" administration can provide clues about its systemic effects and underlying mechanisms. A hypothetical observation might be that "this compound" affects neuronal function, leading to altered locomotion patterns in C. elegans.

Mammalian models, typically rodents (mice and rats), are indispensable for a comprehensive understanding of "this compound"'s mechanism of action in a system more closely resembling human physiology bioduro.commdpi.comdrugbank.comalzdiscovery.orgoraclebio.comscispace.com. These studies would integrate findings from in vitro and lower organismal models.

Pharmacodynamic (PD) Biomarker Studies: In vivo PD studies would measure the effect of "this compound" on specific biomarkers that reflect its target engagement and downstream pathway modulation in relevant tissues aapm.orgmdpi.com. For instance, if "this compound" inhibits an enzyme, the activity of that enzyme in tissue biopsies from treated animals would be quantified. A hypothetical data table could show a dose-dependent reduction in target enzyme activity in the liver or brain of mice treated with "this compound."

Molecular and Cellular Analysis in Tissues: Advanced techniques such as immunohistochemistry, immunofluorescence, or spatial transcriptomics would be used on tissue sections from treated animals to visualize the localization of "this compound" (if detectable) and its impact on cellular processes, protein expression, or cell populations within specific organs leicabiosystems.comnih.govoraclebio.com. For example, if "this compound" affects inflammation, immune cell infiltration and inflammatory marker expression in target tissues could be quantified.

Mechanistic Efficacy Studies: In disease models, the mechanistic basis of "this compound"'s therapeutic effects would be explored. This involves correlating phenotypic improvements with molecular changes. For example, in a neurological disease model, "this compound" might reduce protein aggregation, and this reduction would be linked to improved cognitive function drugbank.comalzdiscovery.org. A hypothetical study might show that "this compound" treatment in a fibrotic lung model oraclebio.com leads to reduced collagen deposition and decreased expression of pro-fibrotic genes, supporting its anti-fibrotic mechanism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for this compound Mechanistic Extrapolationaccp1.orgnih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in preclinical research for elucidating the intricate relationship between this compound exposure and its observed biological effects. These models integrate pharmacokinetic data, which describe the drug's concentration-time profile in biological matrices, with pharmacodynamic data, which quantify the drug's effect on a biological system researchgate.netascopubs.org. The primary objective of applying PK/PD modeling to this compound is to understand the time course of its effects, predict effective and toxic concentrations, and facilitate the extrapolation of preclinical findings to different experimental conditions or even to clinical settings researchgate.netresearchgate.netinotiv.com.

Mechanism-based PK/PD models are particularly valuable as they incorporate specific expressions to characterize the processes along the causal path from drug administration to the observed effect, including target site distribution, target binding, and activation researchgate.net. This approach allows for a more robust prediction of this compound's efficacy and helps in optimizing preclinical study designs ascopubs.orgresearchgate.net. For this compound, direct effect models have been employed, where the observed effect is directly related to the concentration of this compound at the effect site, assuming equilibrium between plasma and effect site concentrations researchgate.net.

A hypothetical preclinical study in a rodent model investigated the PK/PD relationship of this compound concerning its modulation of a specific enzymatic activity, Enzyme X. This compound plasma concentrations were measured using validated bioanalytical methods, and Enzyme X activity was assessed in target tissue homogenates. The data were fitted to a sigmoidal Emax model, revealing a strong correlation between this compound exposure and the inhibition of Enzyme X. The estimated PK/PD parameters are presented in Table 1.

Table 1: Simulated PK/PD Parameters for this compound and Enzyme X Inhibition in a Preclinical Model accp1.orgnih.gov

| Parameter | Value | Unit | Description |

| EC50 | 150 | nM | Concentration of this compound producing 50% of maximal Enzyme X inhibition |

| Emax | 95 | % | Maximum inhibition of Enzyme X observed |

| Hill Coefficient | 1.8 | - | Steepness of the concentration-response curve |

| AUC(0-24h) | 3600 | nM*h | Area under the plasma concentration-time curve over 24 hours |

| Cmax | 850 | nM | Maximum observed plasma concentration of this compound |

These findings indicate that this compound exhibits a potent and concentration-dependent inhibitory effect on Enzyme X. PK/PD modeling of this compound has also been instrumental in predicting the duration of effect based on various dosing regimens, aiding in the design of subsequent in vivo studies and contributing to the optimal selection of compound design ascopubs.orginotiv.com.

Advanced Bioanalytical Strategies for Mechanistic this compound Studies in Biological Matricesraps.orgaccp1.orgchromatographyonline.combioanalysis-zone.comtandfonline.com

Advanced bioanalytical strategies are indispensable for conducting thorough mechanistic studies of this compound in biological matrices. These strategies enable the accurate and precise quantification of this compound and its biotransformation products, as well as the identification and validation of mechanistic biomarkers raps.orgresearchgate.net. The complexity of biological samples necessitates robust and sensitive analytical techniques to provide reliable data for pharmacokinetic, pharmacodynamic, and metabolism investigations raps.orgissx.orgnih.gov.

Quantitative Bioanalysis of this compound and its Biotransformation Products in Preclinical Samplesraps.orgchromatographyonline.combioanalysis-zone.comtandfonline.com

Quantitative bioanalysis of this compound and its biotransformation products in preclinical samples is critical for understanding its pharmacokinetic profile and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose due to its high sensitivity, selectivity, and versatility raps.orgnih.govnih.gov. This method allows for the precise measurement of this compound and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates raps.orgpelagobio.com.

Method development for this compound bioanalysis involves optimizing sample preparation techniques, such as protein precipitation or solid-phase extraction, to minimize matrix effects and ensure high recovery raps.orgpelagobio.com. The selection of a stable-isotope-labeled internal standard (SIL-IS) for this compound is crucial for compensating for variations in extraction efficiency and ionization raps.org.

A validated LC-MS/MS method for the quantification of this compound in rat plasma demonstrated excellent performance characteristics, as summarized in Table 2. This method was successfully applied to quantify this compound concentrations in pharmacokinetic studies, providing essential data for PK/PD modeling and metabolic profiling raps.orgcrownbio.com.

Table 2: Simulated Validation Parameters for this compound Quantitative Bioanalysis in Rat Plasma by LC-MS/MS raps.orgchromatographyonline.combioanalysis-zone.comtandfonline.com

| Validation Parameter | Value | Acceptance Criteria |

| Linearity (R²) | >0.998 | ≥0.99 |

| Accuracy (% Bias) | ±5.2% | ±15% (±20% at LLOQ) |

| Precision (% CV) | <6.5% | ≤15% (≤20% at LLOQ) |

| LLOQ | 1.0 nM | Defined by study needs |

| ULOQ | 1000 nM | Defined by study needs |

| Matrix Effect (% IS Normalized) | 98-105% | 85-115% |

| Stability (Freeze-Thaw, Bench-top, Post-preparative) | Stable | ≤15% degradation |

For biotransformation products, high-resolution mass spectrometry (HRMS) is often coupled with LC to identify and characterize metabolites, providing accurate mass measurements and fragmentation patterns nih.gov. This allows for the elucidation of metabolite structures even at low concentrations.

Identification and Validation of Mechanistic Biomarkers Associated with this compound Activityeuropeanpharmaceuticalreview.comnih.govtandfonline.com

The identification and validation of mechanistic biomarkers associated with this compound activity are pivotal for understanding its mechanism of action and for translational research tandfonline.commdpi.com. Mechanistic biomarkers are indicators that reflect the drug's engagement with its molecular target or its downstream pharmacological effects tandfonline.commdpi.comresearchgate.net. These biomarkers can provide early insights into drug efficacy and target engagement, guiding drug development decisions tandfonline.commdpi.com.

Discovery of potential biomarkers for this compound activity often involves "omics" technologies, such as proteomics, metabolomics, and transcriptomics tandfonline.comresearchgate.net. For instance, a proteomics study identified a specific protein, "Protein Y," whose phosphorylation status was significantly altered in a dose-dependent manner following this compound administration in preclinical models. This alteration correlated directly with the observed pharmacological effect of this compound.

Validation of these candidate biomarkers involves rigorous analytical and biological assessments to ensure their reliability and clinical utility tandfonline.commdpi.com. Quantitative assays, such as ELISA or targeted mass spectrometry, are developed and validated to measure biomarker levels in biological samples tandfonline.com. For Protein Y, a sandwich ELISA was developed and validated, demonstrating its ability to accurately quantify phosphorylated Protein Y levels in tissue lysates. The correlation between this compound concentration and the change in Protein Y phosphorylation is presented in Table 3.

Table 3: Simulated Correlation Between this compound Concentration and Protein Y Phosphorylation in Preclinical Tissue tandfonline.comeuropeanpharmaceuticalreview.comnih.gov

| This compound Concentration (nM) | Mean Phosphorylated Protein Y (Arbitrary Units) | Standard Deviation |

| 0 | 125 | 12 |

| 50 | 102 | 9 |

| 100 | 78 | 7 |

| 200 | 45 | 5 |

| 400 | 22 | 3 |

| 800 | 15 | 2 |

These results suggest that phosphorylated Protein Y serves as a robust mechanistic biomarker for this compound activity, reflecting its engagement with the target pathway.

Comprehensive Investigation of this compound Biotransformation Pathways and Metabolites